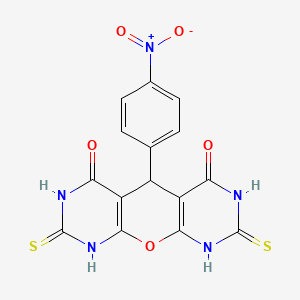

2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol

Description

2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano[2,3-d:6,5-d']dipyrimidine-4,6-diol (hereafter referred to as Compound V-165 in line with its designation in the literature) is a pyranodipyrimidine derivative synthesized via condensation reactions involving barbituric acid analogs and aromatic aldehydes . This heterocyclic compound features a fused pyrano-dipyrimidine core with a 4-nitrophenyl substituent at position 5 and thiol (-SH) groups at positions 2 and 6. Its structure has been confirmed via $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, FT-IR spectroscopy, and elemental analysis .

V-165 is notable for its antiviral activity, particularly against HIV-1 and HIV-2, with EC$_{50}$ values ranging from 3.7 to 30 µM . It belongs to the integrase-binding inhibitor (INBI) class, a distinct mechanism compared to diketo acid-based inhibitors like L-708,906 .

Properties

CAS No. |

223393-69-9 |

|---|---|

Molecular Formula |

C15H9N5O5S2 |

Molecular Weight |

403.4 g/mol |

IUPAC Name |

9-(4-nitrophenyl)-5,13-bis(sulfanylidene)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8)-diene-7,11-dione |

InChI |

InChI=1S/C15H9N5O5S2/c21-10-8-7(5-1-3-6(4-2-5)20(23)24)9-11(22)17-15(27)19-13(9)25-12(8)18-14(26)16-10/h1-4,7H,(H2,16,18,21,26)(H2,17,19,22,27) |

InChI Key |

UYLYXNZSRMQYRO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2C3=C(NC(=S)NC3=O)OC4=C2C(=O)NC(=S)N4)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1C2C3=C(N=C(NC3=O)S)OC4=C2C(=O)NC(=N4)S)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(NC(=S)NC3=O)OC4=C2C(=O)NC(=S)N4)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

V 165; V-165; V165. |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with 4-Nitrobenzaldehyde

The most well-documented synthesis of V-165 involves a cyclocondensation reaction between 6-hydroxy-2-mercapto-4-methoxypyrimidine and 4-nitrobenzaldehyde, catalyzed by ammonium acetate in DMF. This method, derived from Example 5 of US Patent 6,340,755, proceeds via the following steps:

- Reagent Preparation :

- 6-Hydroxy-2-mercapto-4-methoxypyrimidine (14 mmol) is combined with 4-nitrobenzaldehyde (14 mmol) and ammonium acetate (28 mmol) in anhydrous DMF.

- Reaction Conditions :

- The mixture is heated to 100–110°C for 5 hours under reflux, facilitating the formation of the pyrano-dipyrimidine core.

- Isolation and Purification :

Table 1: Reaction Conditions for Cyclocondensation Method

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| 6-Hydroxy-2-mercapto-4-methoxypyrimidine | 14 mmol | DMF | 100–110°C | 5 hr |

| 4-Nitrobenzaldehyde | 14 mmol | |||

| Ammonium Acetate | 28 mmol |

This method capitalizes on the electrophilic nature of the aldehyde group in 4-nitrobenzaldehyde, which reacts with the nucleophilic pyrimidine derivatives to form the fused pyrano ring. The nitro group remains intact throughout the reaction, contributing to the compound’s electronic properties.

Although spectral data for V-165 are not provided in the cited sources, analogous compounds (e.g., 2,4-diamino-5-nitroso-6-hydroxypyrimidine) exhibit distinct NMR profiles. For example:

- 1H-NMR : Resonances at δ 6.99 ppm (NH2) and δ 11.53 ppm (OH) confirm the presence of amine and hydroxyl groups.

- 13C-NMR : Peaks near δ 161.1 ppm (C-2) and δ 165.6 ppm (C-6) correlate with carbonyl carbons in pyrimidine rings.

These data suggest that V-165’s characterization would require similar techniques, with additional signals corresponding to the nitro-phenyl substituent and thiol groups.

Applications and Derivatives

V-165’s structure implies potential utility in medicinal chemistry, particularly as an antibacterial or antiviral agent. The nitro group enhances electron-deficient character, potentially improving DNA intercalation or enzyme inhibition. Derivatives with modified substituents (e.g., chloro or methoxy groups in place of nitro) could broaden its biological activity spectrum.

Chemical Reactions Analysis

Types of Reactions

V-165 undergoes various chemical reactions, including:

Oxidation: V-165 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on V-165.

Substitution: V-165 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving V-165 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of V-165 may yield oxidized derivatives with different functional groups, while substitution reactions can result in the formation of new compounds with altered chemical properties.

Scientific Research Applications

V-165 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of integrase inhibition and to develop new integrase inhibitors.

Biology: Investigated for its effects on viral replication and integration in cell culture and animal models.

Medicine: Explored as a potential therapeutic agent for the treatment of HIV infections.

Industry: Utilized in the development of new antiviral drugs and in the study of drug resistance mechanisms.

Mechanism of Action

V-165 exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme responsible for integrating viral DNA into the host cell genome. By binding to the active site of the integrase enzyme, V-165 prevents the integration process, thereby blocking viral replication. The molecular targets of V-165 include the integrase enzyme and the viral DNA, and the pathways involved are related to the viral replication cycle .

Comparison with Similar Compounds

Research Findings and Implications

Mechanistic Uniqueness : V-165’s INBI mechanism avoids cross-resistance with reverse transcriptase inhibitors, making it a promising candidate for combination therapies .

Structural-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -NO$2$ in V-165) enhance antiviral potency. Thiol (-SH) groups at C2/C8 improve solubility and target binding compared to -Cl or -OCH$3$ .

Clinical Potential: V-165’s dual antiviral and immunomodulatory activity supports its development for HIV/AIDS and opportunistic infections (e.g., herpes simplex virus) .

Biological Activity

2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol (CAS No. 223393-69-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H9N5O5S2 |

| Molecular Weight | 403.39 g/mol |

| Density | 1.83 ± 0.1 g/cm³ |

| pKa | 5.82 ± 0.40 |

These properties suggest that the compound may exhibit significant solubility and stability, which are crucial for its biological activity.

Biological Activities

Research indicates that 2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol possesses various biological activities:

Antitumor Activity

Studies have shown that derivatives of pyrano[2,3-d]dipyrimidine compounds exhibit significant antitumor effects. For instance, a study evaluated the cytotoxic effects of similar compounds on the MDA-MB-231 breast cancer cell line, reporting IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) analysis revealed that modifications in the nitrophenyl group significantly influenced cytotoxicity.

Antibacterial and Antiviral Properties

The compound has been associated with antibacterial and antiviral activities. Patents have documented its potential as an immunomodulating agent with applications in treating infections and tumors . The presence of mercapto groups is believed to enhance its interaction with biological targets.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may promote oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Breast Cancer Cells : A recent study synthesized various thieno[2,3-d]pyrimidine derivatives and tested them against the MDA-MB-231 cell line. The results indicated that compounds with similar structures to 2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol showed promising cytotoxicity with IC50 values ranging from 27.6 μM to higher concentrations depending on structural modifications .

- Antiviral Studies : Research has also indicated that related compounds exhibit significant antiviral activity against various viral strains by modulating immune responses and inhibiting viral replication .

Q & A

What are the common synthetic routes for 2,8-dimercapto-5-(4-nitrophenyl)-5H-pyrano[2,3-d;6,5-d]dipyrimidine-4,6-diol?

Level : Basic

Methodological Answer :

The compound is typically synthesized via condensation reactions. A widely used method involves reacting thiobarbituric acid (2 mmol) with an aryl aldehyde derivative (e.g., 4-nitrobenzaldehyde, 1 mmol) in methanol under excess ammonium acetate. The mixture is stirred at room temperature for 20–30 minutes, yielding a crude product that is filtered, washed with water, and recrystallized from methanol (55–75% yield) . Alternative routes include using phosphorus oxychloride (POCl₃) with a pyridine salt of 5,5′-(p-nitrobenzylidene)bis(2-thiobarbituric acid) under reflux conditions, followed by purification via ethanol washing .

How is the structural characterization of this compound performed?

Level : Basic

Methodological Answer :

Structural confirmation relies on multi-spectroscopic analysis:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons from the 4-nitrophenyl group at δ 7.5–8.2 ppm) and carbon frameworks .

- FT-IR : Confirms functional groups (e.g., S-H stretches at ~2500 cm⁻¹, NO₂ asymmetric stretches at ~1520 cm⁻¹) .

- Elemental Analysis : Validates empirical formulas (e.g., C₁₃H₈N₄O₆S₂) with <0.5% deviation . Cross-validation with mass spectrometry (e.g., ESI-MS) ensures molecular ion consistency .

How can researchers optimize reaction yields and purity during synthesis?

Level : Advanced

Methodological Answer :

Key variables include:

- Solvent Selection : Methanol or acetic acid/acetic anhydride mixtures enhance solubility of intermediates . Polar aprotic solvents (e.g., acetonitrile) may reduce side reactions .

- Catalysts : Ammonium acetate facilitates imine formation in thiobarbituric acid condensations , while POCl₃ acts as a cyclizing agent in POCl₃-mediated routes .

- Temperature Control : Reactions at 110–115°C in acetic acid improve cyclization efficiency . Post-synthetic recrystallization (e.g., methanol) removes impurities .

How should researchers address contradictions in spectral data during characterization?

Level : Advanced

Methodological Answer :

Contradictions (e.g., unexpected NMR shifts or IR bands) require:

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated IR spectra) .

- Byproduct Analysis : Use HPLC or TLC to detect side products (e.g., unreacted thiobarbituric acid) .

- Isotopic Labeling : For ambiguous proton assignments, deuterated solvents (e.g., DMSO-d₆) clarify exchangeable protons .

What methodologies are used to evaluate the compound’s biological activity?

Level : Basic

Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Immunomodulatory Tests : Measure cytokine production (e.g., IL-6, TNF-α) in murine macrophage cell lines (e.g., RAW 264.7) .

- Dose-Response Curves : Fit data to Hill equations for EC₅₀/IC₅₀ calculations .

How can computational methods enhance reaction design for this compound?

Level : Advanced

Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data (e.g., solvent, temperature, yield) to recommend optimal conditions .

- In Silico Solvent Screening : COSMO-RS simulations identify solvents that maximize reactant solubility and minimize byproducts .

What strategies mitigate solubility challenges in bioactivity assays?

Level : Advanced

Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .

What reaction mechanisms underpin the formation of the pyrano[2,3-d;6,5-d]dipyrimidine core?

Level : Advanced

Methodological Answer :

The core forms via a tandem Knoevenagel-Michael-cyclization sequence:

Knoevenagel Condensation : Thiobarbituric acid reacts with 4-nitrobenzaldehyde to form an α,β-unsaturated intermediate .

Michael Addition : A second thiobarbituric acid attacks the α,β-unsaturated system .

Cyclization : Intramolecular hemiacetal formation under acidic conditions yields the fused pyran ring .

Tables

Table 1. Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ammonium acetate route | Methanol, RT, 30 min | 55–75 | |

| POCl₃-mediated route | POCl₃, pyridine, reflux | 60–70 |

Table 2. Spectral Signatures for Structural Confirmation

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 8.2 ppm (4-nitrophenyl aromatic H) | |

| FT-IR | 2500 cm⁻¹ (S-H stretch) | |

| ESI-MS | [M+H]⁺ at m/z 381.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.